N~5~-(Diaminomethylidene)-D-ornithyl-D-tyrosyl-D-threonyl-D-prolyl-D-glutaminyl-D-leucyl-D-alanine

Description

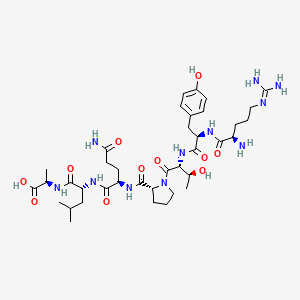

N⁵-(Diaminomethylidene)-D-ornithyl-D-tyrosyl-D-threonyl-D-prolyl-D-glutaminyl-D-leucyl-D-alanine is a synthetic heptapeptide characterized by its exclusive use of D-amino acids and a modified ornithine residue. The peptide’s structure includes aromatic (D-tyrosine), polar (D-threonine, D-glutamine), and hydrophobic (D-leucine, D-alanine) residues, suggesting multifunctional properties. The D-configuration of all amino acids likely enhances metabolic stability by conferring resistance to proteolytic degradation, a common limitation of natural L-peptides. While its exact biological role remains unspecified in the provided evidence, its design implies applications in targeted therapeutics or biochemical probes where stability and specific binding are critical.

Properties

CAS No. |

868844-69-3 |

|---|---|

Molecular Formula |

C38H61N11O11 |

Molecular Weight |

848.0 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-1-[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C38H61N11O11/c1-19(2)17-26(33(55)44-20(3)37(59)60)47-32(54)25(13-14-29(40)52)45-35(57)28-8-6-16-49(28)36(58)30(21(4)50)48-34(56)27(18-22-9-11-23(51)12-10-22)46-31(53)24(39)7-5-15-43-38(41)42/h9-12,19-21,24-28,30,50-51H,5-8,13-18,39H2,1-4H3,(H2,40,52)(H,44,55)(H,45,57)(H,46,53)(H,47,54)(H,48,56)(H,59,60)(H4,41,42,43)/t20-,21+,24-,25-,26-,27-,28-,30-/m1/s1 |

InChI Key |

PMXUANKRHSXPES-GLTLXSONSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CCCN=C(N)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

SPPS remains the cornerstone for synthesizing peptides with non-natural residues. Below is the core workflow:

Resin Selection and Initial Attachment

The C-terminal alanine is anchored to a solid support (e.g., Wang resin or 2-chlorotrityl chloride resin) via a carboxyl group. For D-alanine, Fmoc or Boc protection is applied to the α-amino group to prevent premature deprotection during subsequent steps.

Table 1: Resin and Protection Group Options

| Resin Type | Protection Group | Advantages |

|---|---|---|

| Wang resin | Fmoc | Compatible with piperidine deprotection |

| 2-Chlorotrityl chloride resin | Boc | High acid-lability (useful for D-amino acids) |

Sequential Coupling of Amino Acids

The peptide is elongated via iterative cycles:

- Deprotection : Fmoc/Boc removal with piperidine or TFA, respectively.

- Activation : Amino acid coupling via carbodiimides (e.g., DIC, EDC) or uronium/guanidinium reagents (e.g., HATU, HBTU) with additives (e.g., Oxyma, HOAt).

- Purification : Washes with DMF or NMP to remove byproducts.

Critical Considerations :

- D-Amino Acid Handling : D-amino acids require orthogonal protection to prevent racemization. For example, the D-tyrosyl residue may employ tert-butyl (t-Bu) protection for the phenol group.

- Side-Chain Anchoring : The diaminomethylidene ornithine residue necessitates post-synthesis modification. One approach involves side-chain alkylation of the δ-amino group using isocyanates or aldehydes.

Diaminomethylidene Ornithine Side-Chain Functionalization

The ornithine side-chain modification is pivotal. Two methods are outlined:

Reductive Alkylation

- Deprotection : Remove the δ-amino group’s Boc protection using TFA.

- Alkylation : Treat with formaldehyde and sodium cyanoborohydride (NaBH3CN) to form the diaminomethylidene group.

Table 2: Reaction Conditions for Reductive Alkylation

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Deprotection | 20% TFA in DCM, 30 min | >95 |

| Alkylation | HCHO (10 eq.), NaBH3CN (5 eq.), pH 7.0 | 70–85 |

Isocyanate-Mediated Anchoring

An alternative method for ornithine side-chain immobilization:

Cyclization and Macrocyclic Strategies

For cyclic analogs, head-to-tail cyclization is employed post-linear synthesis:

On-Resin Cyclization

- Deprotection : Remove all side-chain protecting groups (e.g., t-Bu for tyrosine, Mmt for glutamine).

- Activation : Activate the C-terminal carboxyl group using DIPCDI/DMAP or HATU/Oxyma.

- Cyclization : Allow intramolecular amide bond formation under anhydrous conditions (e.g., DCM/DMF, 24–48 hrs).

Challenges :

Alternative Methods: N-to-C Elongation

Recent advances in peptide thiocarboxylic acid (PTC) chemistry enable N-to-C synthesis with minimal protection:

PTC-Mediated Coupling

- PTC Formation : Convert the C-terminal carboxyl group to a thiocarboxylic acid using Ac2S and AcSK.

- Oxidative Ligation : React with a nucleophilic amino acid (e.g., D-glutamine) under aerobic conditions, forming a disulfide intermediate.

Table 3: PTC vs. SPPS Comparison

| Parameter | SPPS | PTC |

|---|---|---|

| Protecting Groups | Fmoc/Boc (mandatory) | None (unprotected amines) |

| Epimerization Risk | Moderate (D-amino acids) | Low (catalytic suppression) |

| Scalability | High (automated synthesizers) | Moderate (batch processing) |

Purification and Quality Control

Post-synthesis steps ensure high purity:

Cleavage and Deprotection

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-D-ornithyl-D-tyrosyl-D-threonyl-D-prolyl-D-glutaminyl-D-leucyl-D-alanine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosyl residue, leading to the formation of dityrosine.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired substitution, such as alkylating agents.

Major Products Formed

Oxidation: Dityrosine and other oxidized derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Medicinal Chemistry

N~5~-(Diaminomethylidene)-D-ornithyl-D-tyrosyl-D-threonyl-D-prolyl-D-glutaminyl-D-leucyl-D-alanine has been studied for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. Its structure allows it to interact with specific biological targets, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study: Cancer Therapeutics

Recent studies have explored the use of this compound in targeting specific receptors on cancer cells. For instance, its ability to inhibit angiogenesis—the formation of new blood vessels that tumors require for growth—has been documented. In vitro assays have shown that the compound can significantly reduce the viability of cancer cell lines by inducing apoptosis through mitochondrial pathways .

Drug Development

The peptide's unique structure makes it an attractive candidate for drug development, particularly in creating novel therapeutics that require enhanced bioavailability and stability. The incorporation of D-amino acids is particularly beneficial as it enhances the pharmacokinetic properties of the peptide.

Example: Peptide-Based Drug Design

In drug design, this compound has been utilized as a scaffold for developing new peptide drugs. Researchers have modified its structure to improve binding affinity to target proteins, leading to the development of analogs with improved efficacy against specific diseases .

Biochemical Research

This compound serves as a valuable tool in biochemical research for studying protein interactions and enzyme activities. Its ability to mimic natural substrates allows researchers to investigate mechanisms of action within various biological systems.

Application: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has been shown to act as an inhibitor for certain proteases involved in disease processes. By understanding how this compound interacts with these enzymes, researchers can gain insights into potential therapeutic strategies for diseases such as Alzheimer's and other neurodegenerative conditions .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent for cancer and neurodegenerative disorders | Induces apoptosis in cancer cell lines |

| Drug Development | Scaffold for novel peptide drugs with enhanced stability | Improved binding affinity in modified analogs |

| Biochemical Research | Tool for studying protein interactions and enzyme activities | Inhibits specific proteases relevant to diseases |

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-D-ornithyl-D-tyrosyl-D-threonyl-D-prolyl-D-glutaminyl-D-leucyl-D-alanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

(a) Tuftsin (Thr-Lys-Pro-Arg)

- Source: describes Tuftsin (CAS 37019-52-6), a natural immunostimulatory tetrapeptide with L-amino acids.

- Key Differences: Chain Length: Tuftsin is a tetrapeptide, while the target compound is a heptapeptide, offering more interaction sites. Amino Acid Configuration: Tuftsin uses L-amino acids, whereas the target compound employs D-amino acids, likely altering receptor affinity and enzymatic stability. Functional Groups: Tuftsin’s arginine (guanidino group) is replaced by N⁵-(diaminomethylidene)-D-ornithine in the target compound, retaining cationic properties but with structural variation.

- Implications: Tuftsin’s immunomodulatory effects are well-documented, but its short half-life limits therapeutic use. The target compound’s D-amino acids may address this limitation .

(b) L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanine (CAS 600707-10-6)

- Source: details this hexapeptide, featuring L-amino acids, a nitrotyrosine modification, and methionine.

- Key Differences: Modifications: The nitro group on tyrosine in this compound may serve as a spectroscopic probe or phosphorylation mimic, absent in the target compound. Sulfur Content: Methionine introduces redox-sensitive sulfur, unlike the target compound’s sulfur-free sequence. Configuration: All L-amino acids in this peptide contrast with the target’s D-amino acids, affecting proteolytic stability and bioactivity.

- Implications : The nitrotyrosine suggests applications in oxidative stress studies, while the target compound’s D-configuration prioritizes stability over native signaling .

Tabulated Comparison

Table 1: Comparative Analysis of Peptides

Research Findings and Implications

- Metabolic Stability: The target compound’s D-amino acids likely extend its half-life compared to Tuftsin and the L-peptide from , making it suitable for in vivo applications .

- Limitations: The absence of explicit safety data (e.g., toxicity, immunogenicity) in the evidence necessitates further preclinical evaluation.

Biological Activity

N~5~-(Diaminomethylidene)-D-ornithyl-D-tyrosyl-D-threonyl-D-prolyl-D-glutaminyl-D-leucyl-D-alanine, also known as Proctolin (CAS: 57966-42-4), is a neuropeptide that has garnered attention for its biological activities, particularly in the modulation of synaptic transmission in various organisms. This article explores its synthesis, biological activities, and potential applications based on diverse research findings.

Chemical Structure and Properties

Proctolin is a peptide consisting of a sequence of amino acids with the following molecular formula:

- Formula : CHNO

- Molecular Weight : 648.76 g/mol

The structure features a unique arrangement that contributes to its biological functions, particularly in neuromodulation.

1. Neurotransmission Modulation

Proctolin has been identified as a significant modulator of interneuronal and neuromuscular synaptic transmission in arthropods. It enhances the release of neurotransmitters, thereby increasing synaptic efficacy. This has been particularly noted in studies involving the cockroach Periplaneta americana, where Proctolin was shown to influence muscle contraction and synaptic transmission dynamics .

2. Antitumor Activity

Research indicates that Proctolin and its analogs exhibit antitumor properties by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. In comparative studies, certain analogs demonstrated higher potency than traditional chemotherapeutic agents like methotrexate . For instance, PT523, an analog of Proctolin, showed enhanced cytotoxicity against various cancer cell lines, including SCC25 human squamous cell carcinoma and MCF-7 breast carcinoma .

3. Antimicrobial Properties

Proctolin has also been evaluated for its antimicrobial activity. Studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways .

Case Study 1: Antitumor Efficacy

A study comparing the effects of PT523 and methotrexate on human leukemic lymphoblasts revealed that PT523 had a Ki value significantly lower than methotrexate, indicating stronger binding affinity and potential for greater therapeutic efficacy in resistant cell lines .

Case Study 2: Neurophysiological Effects

In a series of experiments on Periplaneta americana, Proctolin was administered to assess its impact on muscle contraction. Results showed that administration led to increased contraction frequency and strength, demonstrating its role as a potent neuromodulator .

Comparative Table of Biological Activities

| Activity Type | Proctolin (CAS: 57966-42-4) | Methotrexate | PT523 |

|---|---|---|---|

| Neurotransmission | Modulates synaptic transmission | Not applicable | Not applicable |

| Antitumor | Moderate activity | High activity | Higher than MTX |

| Antimicrobial | Effective against certain bacteria | Variable | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.